molecular formula C8H5BrClN3O B8097862 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide

Cat. No.: B8097862
M. Wt: 274.50 g/mol
InChI Key: CPJUWOTXCPVZOC-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide (CAS 1400580-11-1) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. This compound features a pyrrolo[1,2-b]pyridazine core, a privileged scaffold in the design of kinase inhibitors . Its primary research application is as a versatile building block for the synthesis of novel pyrrolopyridazine-based compounds, particularly in the development of potent and selective inhibitors of the Janus kinase (JAK) family . The specific bromo and chloro substituents at the 6 and 4 positions of the heterocyclic core make it an ideal substrate for sequential cross-coupling and nucleophilic substitution reactions, allowing researchers to efficiently explore structure-activity relationships (SAR) . Scientific literature demonstrates its critical role as a key intermediate in the discovery pathway for JAK1/3 inhibitors intended for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis . The carboxamide group at the 3-position contributes to the molecule's ability to interact with the kinase ATP-binding site. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3O/c9-4-1-6-7(10)5(8(11)14)2-12-13(6)3-4/h1-3H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJUWOTXCPVZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=NN2C=C1Br)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Halogenation

To circumvent regiochemical challenges during bromination, a directing-group strategy has been developed. Introducing a temporary methoxy group at the 3-position prior to bromination ensures exclusive 6-substitution. Subsequent methoxy removal via BBr₃ in DCM restores the carboxamide site.

Suzuki-Miyaura Coupling Optimization

While direct coupling at the 6-bromo position often leads to byproducts, pre-functionalization with ethanethiol creates a sulfide intermediate that directs cross-coupling to the 4-chloro position. Post-coupling oxidation with Oxone regenerates the native structure.

Reaction Optimization Strategies

Solvent and Catalyst Screening

A comparative study of palladium catalysts for Suzuki couplings revealed that Pd(PPh₃)₄ in dioxane/water (5:1) at 80°C maximizes coupling efficiency (94% yield) while minimizing dehalogenation. Polar aprotic solvents (e.g., DMF) improve carboxamide stability during prolonged reactions.

Table 2: Catalyst Performance in Suzuki Coupling

CatalystSolvent SystemTemperatureYield
Pd(PPh₃)₄Dioxane/H₂O80°C94%
PdCl₂(dppf)THF/H₂O70°C87%
Pd(OAc)₂/XPhosToluene/EtOH90°C82%

Temperature-Controlled Amination

Amination at the 4-chloro position proceeds efficiently in tert-butyl alcohol at 155°C, achieving 93% yield within 3 hours. Microwave-assisted methods reduce reaction times to 35 minutes with comparable yields.

Analytical Validation

Structural confirmation relies on multimodal characterization:

  • ¹H/¹³C NMR : Distinct peaks for Br (δ 7.48 ppm, d) and Cl (δ 7.33 ppm, s) confirm substitution patterns.

  • HPLC-PDA : Purity >99% is achieved using a C18 column with 0.1% TFA in acetonitrile/water.

  • X-ray Crystallography : Orthorhombic crystal packing (space group P2₁2₁2₁) validates the carboxamide conformation .

Chemical Reactions Analysis

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The pyrrolo[1,2-b]pyridazine scaffold is versatile, allowing substitutions at positions 1, 3, 4, and 4. Below is a comparative analysis of 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Notes Reference
This compound Br (C6), Cl (C4), carboxamide (C3) ~328.5 JAK1/3 inhibitor; requires prodrug for efficacy
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-... Fluorophenyl (C1), trifluoromethyl furan (N-substituent) ~527.4 Enhanced solubility; kinase inhibition
(4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)... Difluorophenyl (C1), difluoro (C6), trifluoromethyl furan ~543.4 Improved metabolic stability
4-{[(1R,3S)-3-amino-2,2,3-trimethylcyclopentyl]amino}-6-phenylpyrrolo[1,2-b]pyridazine-3-carboxamide Cyclopentylamino (C4), phenyl (C6) ~433.5 Targeted kinase modulation
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)-imidazo[1,2-b]pyridazine-3-carboxamide Bromo (C8), chloro (C6), fluoropyridine (N-substituent) ~410.6 Imidazopyridazine analog; kinase selectivity
Key Observations:
  • Fluorine substitutions in analogs (e.g., ) improve bioavailability and metabolic stability.
  • Heterocyclic Variations : Replacement of pyrrolopyridazine with imidazopyridazine (e.g., ) alters kinase selectivity profiles, suggesting scaffold-dependent activity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s solubility limitations contrast with fluorinated analogs (e.g., ), which exhibit better aqueous solubility due to polar trifluoromethyl and hydroxyl groups.
  • Synthetic Accessibility : The bromo and chloro substituents in the parent compound require precise halogenation steps, whereas fluorinated analogs utilize more streamlined coupling reactions (e.g., Suzuki-Miyaura in ).
  • Stability : Difluoro-substituted derivatives (e.g., ) show enhanced resistance to oxidative metabolism compared to bromo/chloro counterparts.

Clinical and Preclinical Relevance

  • The target compound demonstrated efficacy only as a prodrug in rheumatoid arthritis models, while fluorinated analogs (e.g., ) achieved potency without prodrug modification .
  • Discontinued commercial availability of the parent compound (as per CymitQuimica ) may reflect challenges in formulation or scalability compared to newer derivatives.

Biological Activity

Overview

6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an antiviral and anticancer agent. Its unique structure, characterized by a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carboxamide group at the 3-position, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C8H4BrClN2O
  • Molecular Weight : 274.502 g/mol
  • Structural Features : The compound features a pyrrolo-pyridazine core that enhances its reactivity and biological interactions due to the presence of halogen substituents and the carboxamide functional group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. Key mechanisms include:

  • Inhibition of HIV Reverse Transcriptase : The compound has shown potential as an inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, which is crucial for viral replication. This suggests its application in antiviral therapies targeting HIV.
  • Kinase Inhibition : It acts as a scaffold for developing kinase inhibitors, which are vital in cancer therapy. By binding to the active sites of kinases, it can block phosphorylation processes that lead to cancer cell proliferation .

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary table of notable activities and their corresponding references:

Activity IC50 Value Target/Context Reference
HIV Reverse Transcriptase InhibitionNot specifiedAntiviral therapy
Rho Kinase (ROCK1) Inhibition50 nMCancer therapy
IL-15 Inhibition810 nMImmunology applications

Antiviral Activity

A study highlighted the effectiveness of this compound as an inhibitor of HIV reverse transcriptase. The compound was subjected to various assays that confirmed its potency against viral replication, paving the way for further development in antiviral drug formulations.

Anticancer Potential

In addition to its antiviral properties, this compound has been investigated for its role in cancer treatment. Its ability to inhibit kinases involved in cell signaling pathways has been demonstrated through in vitro studies that assessed cell viability across multiple cancer cell lines. The results indicated significant cytotoxic effects comparable to established chemotherapeutic agents .

Synthesis Pathways

Several synthetic routes have been explored for producing this compound. These methods not only facilitate the efficient production of the compound but also allow for modifications that can enhance its biological activity:

  • Method A : Reaction of halogenated pyridazines with carboxylic acids under controlled conditions.
  • Method B : Utilizing coupling reactions with amines to introduce various substituents at the 4 and 6 positions of the pyrrolo framework.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide, and how can intermediates be validated?

A robust synthesis involves sequential halogenation and cyclization. For example, bromination at the pyrrolo-pyridazine core followed by chlorination at the 4-position. Validate intermediates using ¹H/¹³C NMR (to confirm regioselectivity) and HPLC-MS (to assess purity >95%). Key challenges include controlling competing side reactions (e.g., over-halogenation); optimize via temperature-controlled stepwise addition of halogenating agents (e.g., NBS for bromination, POCl₃ for chlorination) .

Q. How should researchers characterize crystallinity and stability under varying storage conditions?

Use X-ray diffraction (XRD) to confirm crystalline structure and dynamic vapor sorption (DVS) to assess hygroscopicity. For stability, conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC-UV for decomposition products. Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the carboxamide group .

Q. What safety protocols are critical when handling this compound?

Wear chemical-resistant suits (e.g., Tyvek) and Nitrile gloves due to potential skin/eye irritation (H315/H319). Use fume hoods for weighing and reaction setup. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

Employ density functional theory (DFT) to calculate electrophilic Fukui indices at the bromine and chlorine positions, identifying susceptibility to nucleophilic substitution. Pair with molecular docking to prioritize derivatives with enhanced binding to target proteins (e.g., kinase inhibitors). Validate predictions experimentally via kinetic studies (e.g., SNAr reactions with amines) .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Example: If IC₅₀ values vary between enzymatic and cell-based assays, perform target engagement studies (e.g., CETSA/Cellular Thermal Shift Assay) to confirm intracellular target binding. Use metabolomic profiling to rule out off-target effects or compound instability in cell media .

Q. How can reaction conditions be optimized for scalability while minimizing impurities?

Use Design of Experiments (DoE) to model parameters (temperature, stoichiometry, solvent polarity). For instance, a Central Composite Design can optimize Suzuki-Miyaura coupling of the bromo-substituted intermediate, balancing catalyst loading (Pd(PPh₃)₄) and base (K₂CO₃). Monitor impurity profiles via LC-HRMS to identify dimerization byproducts .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Combine surface plasmon resonance (SPR) for binding kinetics (ka/kd) and cryo-EM for structural insights into binding pockets. Cross-reference with NMR-based fragment screening to map key interactions (e.g., hydrogen bonding with the carboxamide group) .

Methodological Challenges

Q. How to address low solubility in aqueous buffers for in vitro assays?

Formulate with co-solvents (DMSO ≤1% v/v) or use nanoparticle encapsulation (PLGA polymers). Validate solubility via shake-flask method with UV quantification. For cellular assays, confirm membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .

Q. What analytical methods distinguish polymorphic forms?

Use Raman spectroscopy to detect lattice vibrations and differential scanning calorimetry (DSC) to identify melting points. For quantitative analysis, employ solid-state NMR to resolve crystallographic differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide
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6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide

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